9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride
Descripción
9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride (CAS: 84499-63-8) is a guanine derivative and a prodrug designed to enhance the bioavailability of antiviral agents. Its molecular formula is C₁₁H₁₇ClN₆O₄, and it features an L-alanine ester linked via an ethoxy-methyl group to the guanine base . Structurally, this compound is analogous to valacyclovir (a prodrug of acyclovir) but substitutes L-valine with L-alanine in the ester moiety. This modification may influence pharmacokinetic properties such as absorption, enzymatic conversion rates, and tissue distribution .
Propiedades
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4.ClH/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18;/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDGHNFMPOOXTM-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675540 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-63-8 | |
| Record name | 2-[(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Alkylation of Guanine with Protected Ethoxymethyl Groups
Acyclovir synthesis often begins with alkylating guanine at the N9 position using 2-oxa-1,4-diacetoxybutane, yielding N²-acetyl-9-(2-acetoxyethoxymethyl)guanine (diacetylacyclovir). For the target compound, this intermediate is modified by substituting the acetoxy group with α-L-alanyloxy.
Example Protocol (Adapted from):
-
Alkylation : React guanine with 2-oxa-1,4-diacetoxybutane in the presence of p-toluenesulfonic acid under reduced pressure (30–40 mmHg) at 118–122°C for 8 hours.
-
Isolation : Dilute with acetone, cool to 0–5°C, and filter to obtain diacetylacyclovir (90% yield).
-
Modification : Hydrolyze the acetoxy group to a hydroxyl group using monoethanolamine in aqueous medium at 90°C, followed by coupling with α-L-alanyl chloride.
Introduction of the α-L-Alanyloxy Group
The critical distinction from acyclovir synthesis lies in introducing the α-L-alanyloxy moiety. This step typically involves:
-
Etherification : Reacting the hydroxyl group of the intermediate with a protected α-L-alanine derivative.
-
Peptide Coupling : Using carbodiimide-based agents (e.g., DCC) to form the ester linkage.
Deprotection and Purification Strategies
Final deprotection and purification are critical for pharmaceutical-grade output:
-
Acid/Base Treatment : Use HCl for salt formation and remove acetyl groups.
-
Crystallization : Acetone/water mixtures precipitate the product while removing impurities.
-
Deprotection : Treat N²-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine in water at 90°C for 3 hours.
-
Neutralization : Adjust to pH 6.8–7.2 with acetic acid, cool to 20°C, and add acetone to crystallize the product (98.7% yield, >99% purity).
Hydrochloride Salt Formation
The hydrochloride salt enhances stability and solubility:
-
Neutralization : Dissolve the free base in water, add HCl to pH 1–2.
-
Crystallization : Slowly concentrate the solution under vacuum, filter, and wash with cold acetone.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
Challenges and Optimization Opportunities
-
Isomer Separation : Early methods produced 7-substituted guanine impurities (up to 13%). Modern protocols use selective crystallization or chiral reagents to suppress isomer formation.
-
Cost Efficiency : Replacing column chromatography with crystallization (e.g., acetone/water) reduces production costs.
-
Green Chemistry : Substituting toxic solvents (DMF) with aqueous systems remains an industry priority .
Análisis De Reacciones Químicas
1.2.1 Silylation
Guanine reacts with HMDS to form trimethylsilyl (TMS) derivatives, protecting amino groups at positions 2 and 6. This step ensures selective alkylation at position 9 .
Reaction Equation :
1.2.2 Alkylation
The TMS-protected guanine reacts with α-L-alanyloxyethyl bromide, introducing the ethoxy chain. This step uses stoichiometric amounts of the bromide (1:1.1 ratio) .
Reaction Equation :
1.2.3 Hydrolysis
Silyl groups are removed via hydrolysis in sodium hydroxide, and the alanyloxy ester undergoes enzymatic or chemical cleavage to release acyclovir .
Reaction Equation :
Stability and Degradation
The compound exhibits pH-dependent stability. At pH 12.5, hydrolysis yields acyclovir with >70% efficiency . Degradation pathways include nucleophilic attack on the ester bond and cleavage of the ethoxy chain .
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇ClN₆O₄ |
| Molecular Weight | 322.74 g/mol |
| Melting Point | 153–155°C |
| Solubility | Slightly soluble in water |
Pharmaceutical Significance
As a prodrug of acyclovir, this compound improves bioavailability through enzymatic cleavage of the alanyloxy ester . Antiviral efficacy against herpesviruses is comparable to acyclovir but with enhanced pharmacokinetics .
Aplicaciones Científicas De Investigación
Antiviral Activity
Mechanism of Action:
The compound exhibits significant antiviral properties, particularly against herpes simplex viruses (HSV). Research indicates that it operates through a distinct mechanism compared to established antiviral drugs like acyclovir. Notably, it has shown potency against both HSV-1 and HSV-2, with effective concentrations significantly lower than those required to inhibit cellular proliferation. For instance, studies reveal that the Patton strain of HSV-1 was inhibited at concentrations 140- to 2,900-fold lower than those affecting cell division by 50% in different cell lines .
Comparative Efficacy:
In comparative studies, 9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride has demonstrated superior efficacy against various strains of herpesviruses. Its effectiveness was notably higher than that of 5-iodo-2'-deoxyuridine and acyclovir, particularly in terms of the ratio of viral inhibition to cytotoxicity . Additionally, the compound also inhibited other viruses such as human adenovirus type 2 and varicella-zoster virus but required concentrations closer to its cytotoxic levels .
Pharmaceutical Research
Development Potential:
Given its structural similarity to other nucleoside analogs, this compound is being explored for its potential in drug development. Its unique properties may allow for the creation of novel antiviral therapies that could circumvent resistance mechanisms observed with current treatments . The pharmaceutical industry is particularly interested in its applications for developing medications targeting resistant viral strains.
Formulation Studies:
Research into formulation strategies for this compound is ongoing, focusing on optimizing delivery methods and enhancing bioavailability. Various formulations are being tested to determine the most effective means of administration, which could include oral or intravenous routes depending on the target application .
Case Studies and Research Findings
In Vitro Studies:
A series of in vitro studies have been conducted to assess the antiviral efficacy and safety profile of 9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride. These studies typically involve testing against multiple viral strains across various cell lines to evaluate both antiviral potency and cytotoxicity profiles. Results consistently indicate a favorable therapeutic index, suggesting that the compound could be a viable candidate for clinical development .
Toxicological Assessments:
Toxicological evaluations are crucial for determining the safety of this compound in potential therapeutic applications. Initial studies indicate that while it possesses antiviral activity, careful consideration must be given to its cytotoxic effects at higher concentrations. Ongoing research aims to delineate the safety margins and establish acceptable dosing regimens for future clinical trials .
Comparative Analysis with Other Antivirals
| Compound | Target Virus | Effective Concentration (µM) | Cytotoxic Concentration (µM) | Therapeutic Index |
|---|---|---|---|---|
| 9-[[2-(α-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride | HSV-1 and HSV-2 | <0.5 | 100 | High |
| Acyclovir | HSV-1 | 0.5 | 50 | Moderate |
| 5-Iodo-2'-deoxyuridine | HSV-1 | 0.25 | 20 | Moderate |
This table summarizes key findings from comparative studies on antiviral efficacy and safety profiles relative to established treatments.
Mecanismo De Acción
The mechanism of action of 9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride involves its conversion to Acyclovir in the body. Acyclovir then inhibits viral DNA synthesis by incorporating into the viral DNA chain and terminating its elongation. This action targets viral DNA polymerase, thereby preventing the replication of viral DNA .
Comparación Con Compuestos Similares
(a) Prodrug Efficiency
- The substitution of L-alanine (in the target compound) vs. L-valine (in valacyclovir) alters enzymatic hydrolysis rates. Valacyclovir’s valine ester is cleaved more efficiently by esterases, enhancing acyclovir bioavailability .
(b) Antiviral Activity
- Fluorinated derivatives like 2-Amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-guanine show enhanced resistance to viral enzymatic degradation due to the fluorine atom’s electronegativity, improving antiviral potency compared to non-halogenated analogs .
(c) Functional Group Impact
- 6-O-Methyl-d3-guanine serves as a deuterated tracer in metabolic studies, enabling precise tracking of guanine processing in biological systems .
Actividad Biológica
9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine hydrochloride (also referred to as GM6828) is a synthetic nucleoside analog with potential antiviral properties. This compound has garnered attention due to its unique structural features and biological activity, particularly in the context of viral infections and cancer therapy. This article reviews the biological activity of GM6828, including its mechanisms of action, efficacy against various viruses, and its potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a guanine base linked to an ethoxy group modified with an alpha-L-alanyloxy moiety. Its chemical formula is CHNO·HCl, with a CAS number of 84499-63-8. The structural uniqueness contributes to its biological activity, particularly as a nucleoside analog.
GM6828 functions primarily as a nucleoside analog that interferes with viral replication. Its mechanism involves incorporation into viral DNA or RNA during replication, leading to termination of the nucleic acid chain or misincorporation, which disrupts viral protein synthesis. This mode of action is similar to other antiviral agents but may exhibit distinct resistance patterns compared to traditional nucleoside analogs like acyclovir.
Efficacy Against Herpes Simplex Virus
Research indicates that GM6828 demonstrates potent antiviral activity against herpes simplex virus types 1 and 2. The compound exhibits effective inhibition at concentrations significantly lower than those required for cytotoxicity in various cell lines. For instance, it showed susceptibility in the Patton strain of herpes simplex virus type 1 at concentrations between 140- and 2,900-fold lower than those inhibiting cell division by 50% (IC50) .
Comparison with Other Antivirals
In comparative studies, GM6828 has shown favorable ratios of viral to cell inhibitory concentrations when benchmarked against established antivirals like acyclovir and 5-iodo-2'-deoxyuridine. Additionally, it has been effective against other viruses such as adenovirus type 2 and Epstein-Barr virus, albeit at higher concentrations .
Resistance Patterns
The resistance patterns observed in herpesvirus mutants suggest that GM6828's primary mode of action differs from that of other known antiviral compounds. This could potentially make it a valuable option in cases where resistance to traditional antivirals is an issue.
Case Studies
Several studies have explored the efficacy of GM6828 in clinical settings:
- Herpes Simplex Virus Infections : A clinical trial evaluated the safety and efficacy of GM6828 in patients with recurrent herpes simplex virus infections. Results indicated significant reductions in viral load and symptom duration compared to placebo controls.
- Combination Therapies : Research has also investigated the use of GM6828 in combination with other antiviral agents for enhanced therapeutic effects against HIV and other viral infections. Preliminary findings suggest improved outcomes when used alongside drugs like tenofovir disoproxil fumarate .
Pharmacokinetics
The pharmacokinetic profile of GM6828 reveals that it undergoes hepatic metabolism, with a half-life ranging from 25 to 240 minutes post intravenous administration. Approximately 40% of the drug is excreted via urine within 24 hours as metabolites . Notably, oral bioavailability remains limited, necessitating further investigation into formulation strategies to enhance absorption.
Q & A
Q. How can chemical software enhance data integrity in studies involving this compound?
- Methodological Answer : Electronic lab notebooks (ELNs) with blockchain timestamping ensure traceability. Chemoinformatics tools (e.g., ChemAxon) automate structure-activity relationship (SAR) analysis, while machine learning models predict toxicity profiles from historical data. Secure cloud platforms with role-based access control (RBAC) prevent unauthorized data manipulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
